CID 71333600
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71333600 is a chemical compound with unique properties and applications. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of CID 71333600 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
CID 71333600 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .
Wissenschaftliche Forschungsanwendungen
CID 71333600 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in studies involving cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of high-performance materials and as a stabilizer in various formulations .
Wirkmechanismus
The mechanism of action of CID 71333600 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
CID 71333600 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its higher stability and broader range of applications. Some similar compounds include those listed in the PubChem database, which can be queried for detailed comparisons .
Eigenschaften
CAS-Nummer |
105567-65-5 |
---|---|
Molekularformel |
C12H25GaO2 |
Molekulargewicht |
271.05 g/mol |
InChI |
InChI=1S/C12H25O2.Ga/c1-4-7-10-13-12(9-6-3)14-11-8-5-2;/h4-11H2,1-3H3; |
InChI-Schlüssel |
OGSIKMKZXGUNNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CCC)(OCCCC)[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.